molecular formula C6H5N5O3 B1587704 4-Hydrazino-7-nitrobenzofurazan CAS No. 90421-78-6

4-Hydrazino-7-nitrobenzofurazan

Cat. No.: B1587704
CAS No.: 90421-78-6
M. Wt: 195.14 g/mol
InChI Key: DMZATVKONWVLBE-UHFFFAOYSA-N
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Description

4-Hydrazino-7-nitrobenzofurazan is a chemical compound with the molecular formula C6H5N5O3 and a molecular weight of 195.14 . It is used as a fluorescent reagent for protein labeling and pre-column derivatization for chromatographic procedures such as HPLC . It is also used as a fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme .


Synthesis Analysis

The synthesis of N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH), a derivative of this compound, was reported in a study . The procedure involved adding methylhydrazine dropwise to a solution of 4-chloro-7-nitrobenzofurazan in ethanol .


Chemical Reactions Analysis

MNBDH reacts with carbonyl compounds in acidic media to form the corresponding MNBD-hydrazones . In a study, MNBDH was used as a new fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 450.4±55.0 °C and a predicted density of 1.753±0.06 g/cm3 . It is slightly soluble in DMSO and should be stored at 2-8°C .

Scientific Research Applications

Photophysical Properties

HNB derivatives have been extensively studied for their photophysical properties. For instance, the nitrobenzofurazan (NBD) moiety, related to HNB, is known for its fluorogenic nature, which is useful in protein and lipid labeling. The triplet state of NBD derivatives, a key aspect in photophysics, has been unveiled through studies, demonstrating their potential in the development of fluorescent probes and materials for photonic applications (Chris E. Sveen et al., 2015).

Analytical Chemistry Applications

In analytical chemistry, HNB derivatives have been employed as fluorogenic substrates for enzyme assays. Specifically, N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) has been used as a new fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme, allowing for the development of assays for DNA detection with high sensitivity (J. Kosman et al., 2014).

Molecular Biology

HNB and its derivatives find applications in molecular biology, where their interactions with biomolecules can be utilized for labeling, tracking, and studying biological processes. The specificity and reactivity of these compounds towards various biological targets offer valuable tools for research in biochemistry and cell biology.

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds incorporating HNB units have been reported, highlighting the chemical versatility and potential for creating new materials with unique properties. These studies contribute to the fields of medicinal chemistry, materials science, and organic synthesis, providing insights into the structure-activity relationships and the development of novel therapeutic agents and materials (Nuaman F. Alheety, 2019).

Nonlinear Optical Properties

HNB derivatives have been explored for their third-order nonlinear optical properties, which are essential for photonic applications such as optical limiting. The understanding of these properties is crucial for the development of materials for lasers, optical data storage, and other photonic technologies (Vijayakumar Sadasivan Nair et al., 2022).

Safety and Hazards

When handling 4-Hydrazino-7-nitrobenzofurazan, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemical Analysis

Biochemical Properties

4-Hydrazino-7-nitrobenzofurazan is a fluorescent derivatization reagent useful for aliphatic aldehyde detection, including the labeling of reducing carbohydrates . It interacts with enzymes, proteins, and other biomolecules in the context of these biochemical reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme . This reaction can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its oxidation to a fluorescing amino derivative in the presence of a DNAzyme with peroxidase-mimicking activity . This process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied in the context of its role as a fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available.

Metabolic Pathways

Given its role as a fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme, it may interact with enzymes or cofactors involved in this process .

Properties

IUPAC Name

(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O3/c7-8-3-1-2-4(11(12)13)6-5(3)9-14-10-6/h1-2,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZATVKONWVLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393326
Record name 4-Hydrazino-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90421-78-6
Record name 4-Hydrazino-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydrazino-7-nitrobenzofurazan
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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